1,3-Bis(4-nitrophenyl)urea
CAS No.: 587-90-6
Cat. No.: VC20812027
Molecular Formula: C13H10N4O5
Molecular Weight: 302.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 587-90-6 |
---|---|
Molecular Formula | C13H10N4O5 |
Molecular Weight | 302.24 g/mol |
IUPAC Name | 1,3-bis(4-nitrophenyl)urea |
Standard InChI | InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) |
Standard InChI Key | JEZZOKXIXNSKQD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
1,3-Bis(4-nitrophenyl)urea possesses a molecular formula of C13H10N4O5 and a molecular weight of 302.24 g/mol . Its structure features two nitrophenyl groups linked by a urea bridge, with the nitro groups positioned at the para position of each phenyl ring. This structural arrangement contributes to its specific chemical reactivity and binding capabilities, particularly in forming complexes with various anions.
Identification Parameters
The compound is officially recognized through several identification systems that facilitate its tracking in scientific literature and commercial contexts.
Identifier | Value |
---|---|
CAS Number | 587-90-6 |
Molecular Formula | C13H10N4O5 |
Molecular Weight | 302.24 g/mol |
MDL Number | MFCD00024602 |
FDA UNII | 9IDD210E75 |
EPA Substance Registry System | Urea, N,N'-bis(4-nitrophenyl)- (587-90-6) |
Synonyms and Alternative Names
The compound is known by multiple names in scientific and commercial contexts:
-
4',4''-Dinitrocarbanilide
-
Nicarbazin Impurity 1
-
N,N'-Di(4-nitrophenyl)urea
-
N,N'-Bis(p-nitrophenyl)urea
-
N,N'-Bis-(4-nitrophenyl)urea
-
Urea, N,N'-bis(4-nitrophenyl)-
Physical and Chemical Properties
1,3-Bis(4-nitrophenyl)urea possesses distinct physical and chemical properties that influence its behavior in various applications and experimental settings.
Physical Characteristics
The compound presents as a yellow solid with specific physical parameters that are important for its handling and application in research and industry .
Property | Value |
---|---|
Physical State | Solid |
Color | Yellow |
Melting Point | >300°C (literature) |
Boiling Point | 443.29°C (estimated) |
Density | 1.3627 g/cm³ (estimated) |
Refractive Index | 1.6120 (estimated) |
pKa | 12.44±0.70 (Predicted) |
Solubility Profile
Understanding the solubility characteristics of 1,3-Bis(4-nitrophenyl)urea is crucial for its application in various experimental and industrial contexts:
-
Slightly soluble in Dimethylformamide (DMF)
-
Slightly soluble in Dimethyl sulfoxide (DMSO) when heated
-
Limited solubility in common organic solvents without heating
Synthesis and Purification Methods
Various approaches have been developed for the synthesis and purification of 1,3-Bis(4-nitrophenyl)urea, enabling researchers to obtain the compound in suitable purity for different applications.
Synthesis Approaches
The synthesis of 1,3-Bis(4-nitrophenyl)urea has been documented in scientific literature, typically involving reactions of p-nitroaniline with specific reagents.
Purification Techniques
Multiple purification methods have been established for 1,3-Bis(4-nitrophenyl)urea:
-
Crystallization from ethanol (resulting in melting point of approximately 364°C with long heating)
-
Crystallization from ethanol/acetone mixture (melting point range of 301-303°C, 300-304°C dec, or 318-319°C)
-
Crystallization from acetone (melting point of approximately 289°C with decomposition)
These purification techniques enable researchers to obtain the compound in varying degrees of purity suitable for different analytical and experimental purposes.
Applications and Uses
1,3-Bis(4-nitrophenyl)urea has found significant applications in agricultural and pharmaceutical contexts, with its unique properties enabling specific functions.
Agricultural Applications
The most notable application of 1,3-Bis(4-nitrophenyl)urea is as the active component of the antifertility agent nicarbazin, which is used in poultry management. This application has particular relevance in controlling reproduction in:
The compound's ability to influence reproductive processes in these birds makes it valuable in population management programs and breeding control strategies.
Research Applications
Beyond its primary agricultural use, 1,3-Bis(4-nitrophenyl)urea serves important functions in research contexts:
-
As a reference standard in analytical chemistry
-
In the development of certain pharmaceutical formulations
-
As a model compound for studying urea-based derivatives
Related Compounds and Derivatives
Several compounds share structural similarities or functional relationships with 1,3-Bis(4-nitrophenyl)urea, providing context for understanding its place within organic chemistry.
Labeled Analogues
1,3-Bis(4-nitrophenyl)urea-[d8] is a deuterated analogue primarily used as an analytical standard. This compound is particularly identified as an impurity of Nicarbazin, sharing the same chemical structure as 1,3-Bis(4-nitrophenyl)urea but containing eight deuterium atoms replacing hydrogen atoms . Such labeled analogues are valuable in mass spectrometry and other analytical techniques where isotopic labeling can help track the compound or differentiate it from the non-labeled version.
Structural Analogues
Bis(4-nitrophenyl) carbonate represents a related compound with structural similarities to 1,3-Bis(4-nitrophenyl)urea, though it contains a carbonate linkage between the two 4-nitrophenyl groups rather than a urea bridge . This structural difference results in distinct chemical properties and applications.
Functional Derivatives
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea represents a derivative with ethyl groups attached to the nitrogen atoms of the urea moiety . This modification alters its physical and chemical properties, potentially offering different applications or efficacies in certain contexts.
Biological Activity
Research indicates that 1,3-Bis(4-nitrophenyl)urea exhibits notable biological activities beyond its known agricultural applications.
Antioxidant Properties
Studies have suggested that the structure of 1,3-Bis(4-nitrophenyl)urea allows it to act as a free radical scavenger, which could have implications in preventing oxidative stress-related diseases. This potential antioxidant activity opens avenues for research into therapeutic applications beyond its established uses.
Mechanism of Action
The biological effects of 1,3-Bis(4-nitrophenyl)urea in poultry fertility control are believed to involve specific biochemical interactions that disrupt reproductive processes. Research continues to elucidate the precise mechanisms by which the compound exerts its biological effects, particularly in avian reproductive systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume